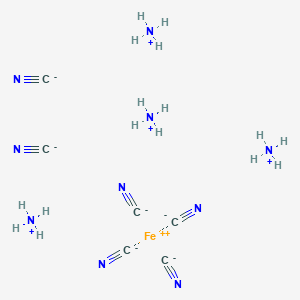
Zinc hydrogen phosphate
Overview
Description
Zinc hydrogen phosphate (also known as Phosphoric acid, zinc salt (1:1)) is an inorganic compound with the molecular formula HO4PZn . It has a molecular weight of 161.4 g/mol . It is a white powder and is commonly used as a corrosion inhibitor when applied to metallic surfaces .
Molecular Structure Analysis
The molecular structure of Zinc hydrogen phosphate consists of alternating ZnO4^6- tetrahedra and HPO3^2- trigonal pyramids . The InChI representation of the molecule is InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+2/p-2 . The Canonical SMILES representation is OP(=O)([O-])[O-].[Zn+2] .
Physical And Chemical Properties Analysis
Zinc hydrogen phosphate appears as a white, odorless, and tasteless powder . It’s slightly soluble in water and completely insoluble in alcohol . The compound forms crystals when in the presence of concentrated phosphoric acid .
Scientific Research Applications
Electron Beam Induced Phase Transformation : Zinc phosphate, primarily used for metal corrosion and abrasion protection, undergoes significant phase and microstructure changes under electron beam exposure. This discovery has implications for industrial and medical applications (He, Zhang, Lu, & Yassar, 2014).
Potential Biomedical Applications : Synthetic α - and β -Hopeite, two polymorphs of zinc phosphate tetrahydrates (ZPT), have been investigated for their crystallographic differences and thermodynamics, suggesting a range of biomedical applications (Herschke, Rottstegge, Lieberwirth, & Wegner, 2006).
Bone Repair Enhancement : Incorporating zinc into calcium phosphate has shown potential in enhancing bone repair, indicating its usefulness as a biomaterial for bone regeneration (Cruz et al., 2018).
Open-Framework Zinc Phosphate Structure : A study detailed the synthesis of a new open-framework zinc phosphate with a unique layered structure, offering insights for novel material synthesis (Neeraj, Natarajan, & Rao, 1999).
Corrosion Resistance on Magnesium-Aluminium Alloys : Calcium-modified zinc phosphate coatings significantly enhance corrosion resistance on Mg-Al alloys, showing potential in protective surface treatments (Zeng et al., 2014).
Low-temperature Phosphate Liquid Application : Zinc hydrogen phosphate has been used as the main salt in a low-temperature phosphate liquid, improving corrosion resistance of phosphating coats (Jiang Xiao-ying, 2006).
Inorganic-Organic Zinc Phosphate Frameworks : Research on zinc phosphates decorated with imidazole-containing ligands has led to the synthesis of new frameworks, paving the way for designing novel inorganic-organic materials (Fan, Slebodnick, Angel, & Hanson, 2005).
Future Directions
properties
IUPAC Name |
zinc;hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3O4P.Zn/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCUKVWRIAZXDU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)([O-])[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HO4PZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884747 | |
| Record name | Phosphoric acid, zinc salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc hydrogen phosphate | |
CAS RN |
14332-60-6 | |
| Record name | Phosphoric acid, zinc salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, zinc salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)










![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)
